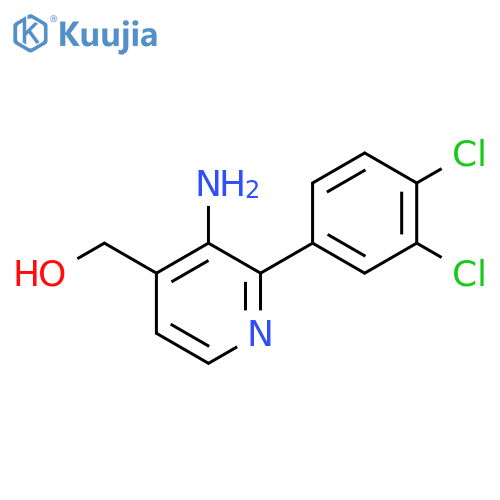Cas no 1361759-57-0 (3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol)

3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol
-
- インチ: 1S/C12H10Cl2N2O/c13-9-2-1-7(5-10(9)14)12-11(15)8(6-17)3-4-16-12/h1-5,17H,6,15H2
- InChIKey: SKUXSFKEYQSULA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C(=C(CO)C=CN=1)N)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 255
- トポロジー分子極性表面積: 59.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005491-1g |
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol |
1361759-57-0 | 97% | 1g |
$1,596.00 | 2022-04-03 | |
| Alichem | A022005491-250mg |
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol |
1361759-57-0 | 97% | 250mg |
$700.40 | 2022-04-03 | |
| Alichem | A022005491-500mg |
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol |
1361759-57-0 | 97% | 500mg |
$999.60 | 2022-04-03 |
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanolに関する追加情報
Introduction to 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol (CAS No. 1361759-57-0)
3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol, identified by its CAS number 1361759-57-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine exhibits a unique structural framework that has garnered considerable attention from academic and industrial researchers due to its potential pharmacological properties. The compound's molecular structure, featuring a pyridine core substituted with an amino group at the 3-position and a 3,4-dichlorophenyl moiety at the 2-position, along with a hydroxymethyl group at the 4-position, suggests a rich chemical space for interaction with biological targets.
The synthesis and characterization of 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol have been subjects of extensive study, primarily because of its structural analogies to known bioactive molecules. The presence of multiple substituents in strategic positions allows for diverse functionalization, making it a valuable scaffold for drug discovery programs. Recent advancements in computational chemistry and molecular modeling have further highlighted the compound's potential as an intermediate in the development of novel therapeutic agents.
In the context of modern pharmaceutical research, 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol has been explored for its interactions with various biological pathways. The pyridine ring is a common pharmacophore in many drugs, known for its ability to engage with enzymes and receptors. The dichlorophenyl group introduces lipophilicity and electronic properties that can modulate binding affinity, while the hydroxymethyl group provides a site for further derivatization or hydrogen bonding interactions. These features make the compound an attractive candidate for designing molecules with enhanced pharmacological profiles.
Recent studies have demonstrated the compound's utility in preclinical models as a potential lead for treating conditions such as inflammation and neurodegeneration. The amino group at the 3-position of the pyridine ring can participate in salt formation or coordinate with metal ions, which is often exploited in drug design to improve solubility and bioavailability. Additionally, the dichlorophenyl moiety has been shown to enhance binding interactions with certain protein targets, suggesting its role in modulating signaling pathways relevant to disease states.
The hydroxymethyl group at the 4-position of 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol offers a versatile handle for chemical modifications. This functional group can be oxidized to form aldehydes or carboxylic acids, or reduced to alcohols, enabling the synthesis of a wide range of derivatives. Such flexibility is crucial in medicinal chemistry, where optimizing potency and selectivity often requires fine-tuning of molecular structure through strategic functionalization.
From a synthetic chemistry perspective, 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol exemplifies the importance of multi-step organic synthesis in constructing complex molecular architectures. The synthesis typically involves condensation reactions between appropriate precursors followed by selective functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for transitioning promising candidates into clinical development.
The pharmacokinetic properties of 3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol are also under investigation to ensure its suitability for therapeutic applications. Factors such as metabolic stability, distribution across biological barriers, and excretion routes are critical determinants of a drug's efficacy and safety profile. Computational tools like molecular dynamics simulations and physicochemical property predictions are being employed to predict these characteristics before experimental validation.
In conclusion,3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol (CAS No. 1361759-57-0) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and its potential for further derivatization make it a valuable asset in pharmaceutical research. As our understanding of biological systems continues to evolve,this compound will likely play an increasingly important role in addressing unmet medical needs through innovative drug design strategies.
1361759-57-0 (3-Amino-2-(3,4-dichlorophenyl)pyridine-4-methanol) 関連製品
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 111079-03-9(Isoxazole,5-methyl-3-(trifluoromethyl)-)
- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)
- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 512810-25-2(1,3-dimethyl-1h-pyrazole-4-carbohydrazide)
- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)
- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)
- 1954-91-2(3-Hydroxybutyranilide)